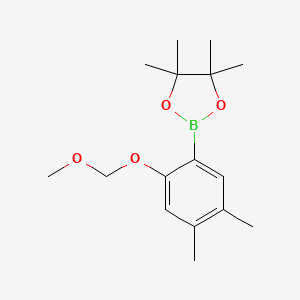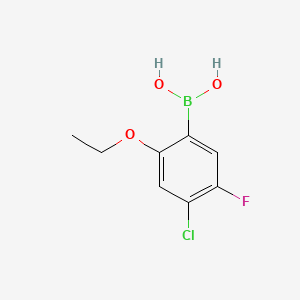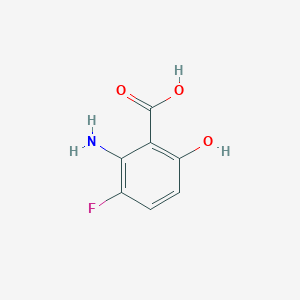
4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a carboxylic acid group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-imidazole with thiomorpholine-3-carboxylic acid under specific conditions. One common method involves the use of a condensation reaction where the imidazole ring is introduced to the thiomorpholine ring through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohol derivatives.
科学研究应用
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
作用机制
The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiomorpholine ring can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid
- 4-(1H-Imidazol-1-yl)thiomorpholine-3-carboxylic acid
- 4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-sulfonic acid
Uniqueness
This compound is unique due to the presence of both the imidazole and thiomorpholine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
4-(1-methylimidazol-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-11-3-2-10-9(11)12-4-5-15-6-7(12)8(13)14/h2-3,7H,4-6H2,1H3,(H,13,14) |
InChI 键 |
FHKCRADFJSHJMA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1N2CCSCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



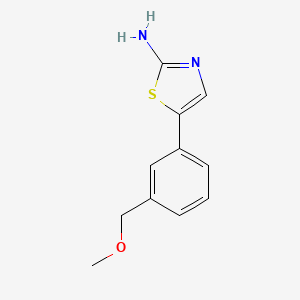

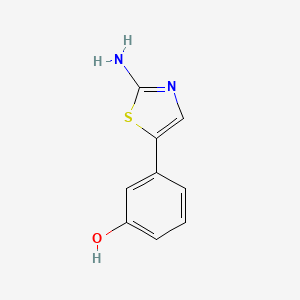
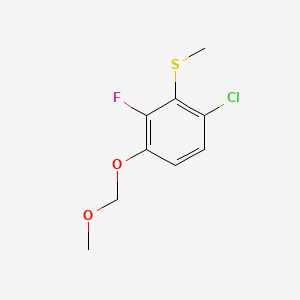
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
